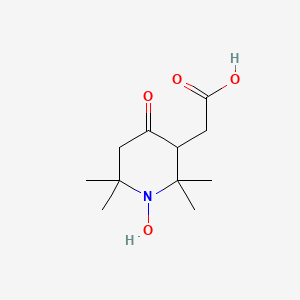

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

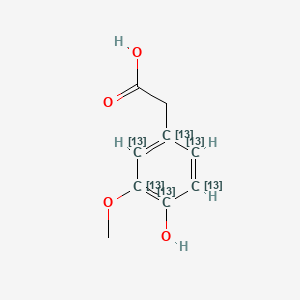

“3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” is a derivative of the compound “2,2,6,6-Tetramethylpiperidine-1-oxyl” (also known as TEMPO), which is a well-known stable nitroxyl radical . TEMPO is an orange-red crystalline substance that is soluble in water and organic solvents like ethanol and benzene .

Synthesis Analysis

While specific synthesis methods for “3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” were not found, TEMPO can be synthesized from 2,2,6,6-tetramethyl-4-piperidone (TAA) through a condensation reaction with hydrazine, followed by oxidation .

Wissenschaftliche Forschungsanwendungen

Enantiomerically Pure Spin-Labelled Compounds : Research has shown that 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone can be aminated and reduced to yield enantiomerically pure compounds like 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylates. These compounds are useful for spin labeling in peptides and proteins, providing insights into molecular structures and dynamics (Wright et al., 2003).

Synthesis and Stereochemistry : The compound has been utilized in the synthesis of enantiomerically pure cis- and trans-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid. These studies contribute to understanding the stereochemistry of the compounds and their applications in 3D structural analysis of peptides (Wright et al., 2007).

Spectroscopic Characterization : Spectroscopic studies have been conducted on enantiomerically pure protected trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid derivatives. This research enhances our understanding of the electronic structure and behavior of these compounds (Wright et al., 2005).

Nitroxyl Radical Synthesis : 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone has been used in the synthesis of various nitroxyl radicals, which are important in spin labeling studies and have applications in magnetic resonance imaging (MRI) and other spectroscopic techniques (Wong et al., 1974).

Spin Labeling in Food Science : The compound has been applied in food science for detecting singlet oxygen in substances like skim milk through electron spin resonance spectroscopy, demonstrating its utility in understanding oxidative processes in food (Bradley et al., 2003).

Potential in Antineoplastic Agents : Research indicates the potential use of derivatives of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone in the development of antineoplastic agents, highlighting its relevance in medical and pharmaceutical applications (Dimmock et al., 2002).

Eigenschaften

IUPAC Name |

2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPWCDOHLYBVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703781 |

Source

|

| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone | |

CAS RN |

77874-89-6 |

Source

|

| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)